(2E)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, an ethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the benzenesulfonyl group, and the attachment of the ethylphenoxy group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or other reduced derivatives.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials with desirable properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating with metal ions.
Uniqueness
(2E)-2-(BENZENESULFONYL)-3-[2-(4-ETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H19N3O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O4S/c1-2-18-11-13-19(14-12-18)32-24-22(25(29)28-15-7-6-10-23(28)27-24)16-21(17-26)33(30,31)20-8-4-3-5-9-20/h3-16H,2H2,1H3/b21-16+ |
InChI Key |
PZPPUDKBVGEJHZ-LTGZKZEYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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